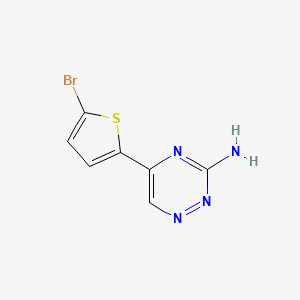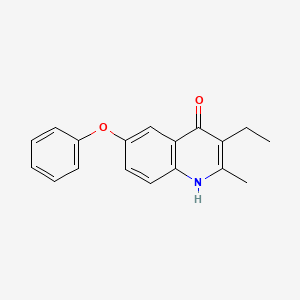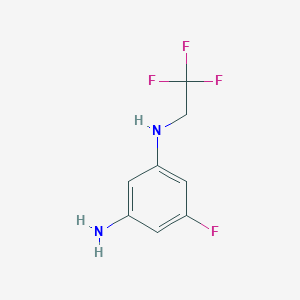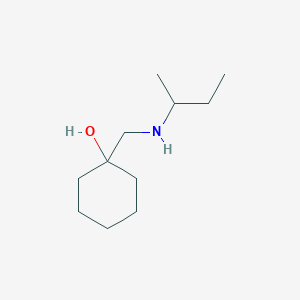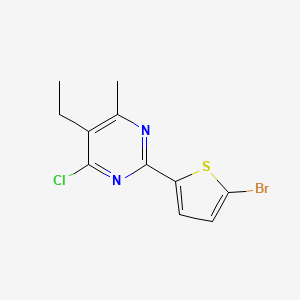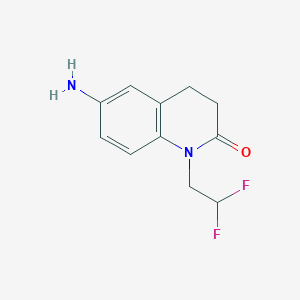
6-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one
Descripción general
Descripción
6-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one (6-ADTQ) is an organic compound with a wide range of applications in the fields of synthetic organic chemistry, biochemistry, and pharmacology. 6-ADTQ is a derivative of the naturally-occurring quinoline alkaloid, quinine, and is a potent inhibitor of cyclin-dependent kinases (CDKs). CDKs are key components of the cell cycle, and their inhibition has been shown to have anti-cancer and anti-inflammatory effects. 6-ADTQ has also been used to study the mechanism of action of CDK inhibitors, as well as to explore the potential of CDK inhibitors as drugs.
Aplicaciones Científicas De Investigación
Antimalarial Research
The development of 8-aminoquinoline derivatives has significantly impacted the treatment of latent malaria. These compounds, including tafenoquine, have shown promise in addressing endemic malaria due to their ability to target various stages of the parasite's life cycle. However, their application is limited by hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase deficiency, highlighting the need for safer alternatives (Baird, 2019).
Organic Synthesis and Photoredox Catalysis
Research into N-aryltetrahydroisoquinoline derivatives has demonstrated their potential in photoredox catalysis. These compounds can undergo conjugate addition to Michael acceptors under visible light, showcasing their relevance in the synthesis of immunosuppressive agents (Kohls et al., 2012).
Antimicrobial Agents
Synthesis strategies for 6-amino-1-(((2-chloroquinolin-3-yl)methylene)amino)-2-oxo-4-(aryl)-1,2-dihydropyridine-3,5-dicarbonitriles have been explored, revealing significant antibacterial and antifungal activities. The presence of specific substituents enhances their antimicrobial efficacy, indicating their potential in developing new antimicrobial drugs (Desai et al., 2021).
Intramolecular Charge-Transfer Dynamics
Studies on compounds like 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) have contributed to understanding intramolecular charge-transfer (ICT) dynamics. This research helps in the design of new materials with specific electronic properties, potentially impacting optoelectronic device development (Park et al., 2014).
Anticancer Research
Efforts to synthesize and evaluate novel tetrahydroisoquinoline derivatives as anticancer agents underscore the importance of the tetrahydroisoquinoline moiety in drug discovery. These compounds have shown cytotoxicity against various cancer cell lines, underscoring their potential as leads in anticancer drug development (Redda et al., 2010).
Propiedades
IUPAC Name |
6-amino-1-(2,2-difluoroethyl)-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c12-10(13)6-15-9-3-2-8(14)5-7(9)1-4-11(15)16/h2-3,5,10H,1,4,6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIDXOQCCJTAAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)N)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-(2,2-difluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



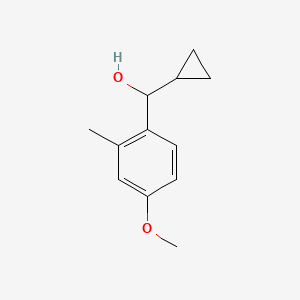
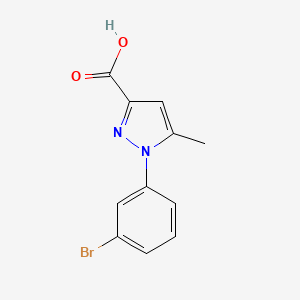
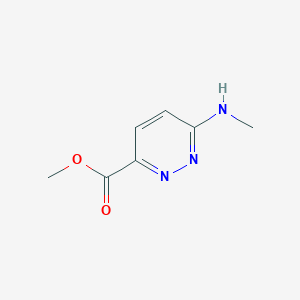
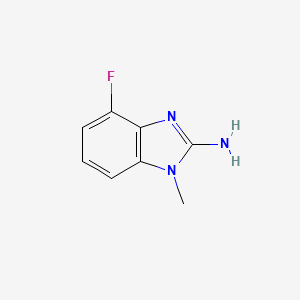
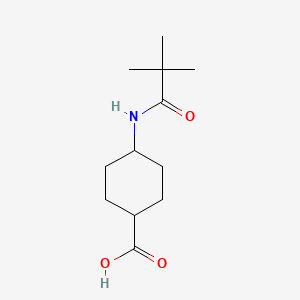
![3-{Cyclopropyl[(2-methoxyphenyl)carbamoyl]amino}propanoic acid](/img/structure/B1530207.png)
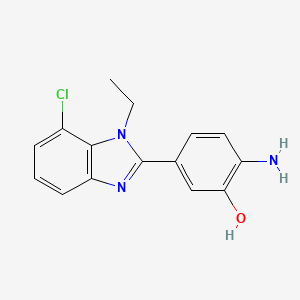
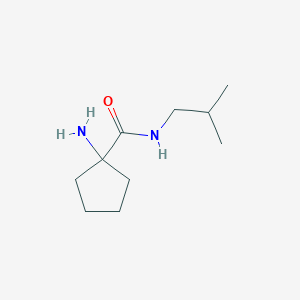
amine](/img/structure/B1530212.png)
